2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-nitrophenyl)acetamide
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Overview
Description
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMPTA, and it is a thioacetamide derivative that has been synthesized using various methods.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives are known for their antioxidant properties. The compound’s ability to donate electrons and neutralize free radicals makes it a candidate for research in preventing oxidative stress-related diseases. This application is crucial in the development of treatments for conditions like Alzheimer’s disease, cancer, and heart disease, where oxidative stress plays a significant role .
Analgesic and Anti-inflammatory Activities
The thiazole moiety is associated with significant analgesic and anti-inflammatory activities. This compound could be explored for its potential to inhibit pain and inflammation pathways, offering an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with possibly fewer side effects .
Antimicrobial and Antifungal Activities
Compounds with a thiazole ring have been effective against various bacterial and fungal strains. Research into this compound’s antimicrobial and antifungal applications could lead to the development of new antibiotics and antifungals, especially in an era where resistance to existing drugs is a growing concern .
Antiviral Activity
Thiazole derivatives have shown promise in inhibiting viral replication. The compound’s potential antiviral activity could be harnessed for the treatment of diseases caused by viruses, including HIV, offering a new avenue for antiretroviral therapy research .
Antitumor and Cytotoxic Activity
The compound’s thiazole core has been linked to antitumor and cytotoxic effects. It could be studied for its efficacy in targeting cancer cells while sparing healthy cells, contributing to the field of targeted cancer therapies .
Neuroprotective Activity
Research into the neuroprotective effects of thiazole derivatives could lead to breakthroughs in treating neurodegenerative diseases. The compound’s potential to protect nerve cells from damage could be significant for conditions like Parkinson’s and Huntington’s disease .
Antidiabetic Activity
Thiazoles have been associated with antidiabetic activity, suggesting that this compound could be investigated for its role in insulin sensitization and glucose metabolism. This application is particularly relevant given the global rise in diabetes prevalence .
Anti-Alzheimer’s Activity
The compound’s potential to modulate biochemical pathways involved in Alzheimer’s disease makes it a candidate for research into cognitive disorders. Its role in neurotransmitter synthesis and neural protection could be vital in developing new Alzheimer’s treatments .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that the compound may interact with multiple targets within the body.
Mode of Action
For example, they may inhibit or activate certain biochemical pathways and enzymes, or stimulate or block specific receptors in biological systems .
Biochemical Pathways
These could potentially include pathways related to inflammation, pain perception, microbial growth, viral replication, diuresis, convulsion, neuroprotection, and tumor growth .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may be well-absorbed and distributed throughout the body. Their metabolism and excretion would likely depend on the specific structure of the compound and the presence of functional groups that can be modified by metabolic enzymes.
Result of Action
These could potentially include alterations in enzyme activity, changes in receptor signaling, modulation of ion channel function, and effects on cell growth and survival .
properties
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S2/c1-10-17(27-11(2)18-10)14-7-8-16(21-20-14)26-9-15(23)19-12-3-5-13(6-4-12)22(24)25/h3-8H,9H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLZZOBIDGCQGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-nitrophenyl)acetamide |
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